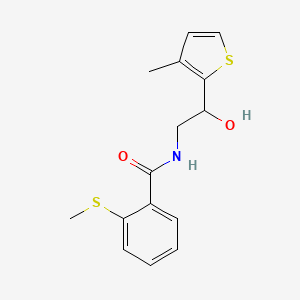
N-(3,5-dimethoxyphenyl)-2-((6-morpholinopyridazin-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-2-((6-morpholinopyridazin-3-yl)thio)acetamide, also known as DMPTA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPTA is a thioacetamide derivative that has been synthesized using a variety of methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
- A study by (Gul et al., 2017) discussed the synthesis of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which are closely related to the compound . These compounds showed promising antimicrobial and hemolytic activities.
Antifungal Agents
- Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as effective antifungal agents against Candida and Aspergillus species, with improved plasma stability and broad antifungal activity (Bardiot et al., 2015).
Insecticidal Activity
- Pyridine derivatives, including those with morpholinyl groups, have been shown to possess insecticidal activities. A specific compound was found to be significantly more effective than a standard insecticide against aphids (Bakhite et al., 2014).
Anticonvulsant Agents
- Research by Amir et al. (2012) synthesized benzothiazole derivatives with acetamido pharmacophores, including morpholino derivatives, which demonstrated promising anticonvulsant properties (Amir et al., 2012).
Antitumor Activity
- A study by Al-Suwaidan et al. (2016) explored novel 3-benzyl-4(3H)quinazolinone analogues, demonstrating significant antitumor activity across various cancer cell lines (Al-Suwaidan et al., 2016).
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(6-morpholin-4-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-24-14-9-13(10-15(11-14)25-2)19-17(23)12-27-18-4-3-16(20-21-18)22-5-7-26-8-6-22/h3-4,9-11H,5-8,12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLUBZQDPNKMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-((6-morpholinopyridazin-3-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Cyclopropyl-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2864858.png)
![1-allyl-2-amino-N-(sec-butyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2864862.png)



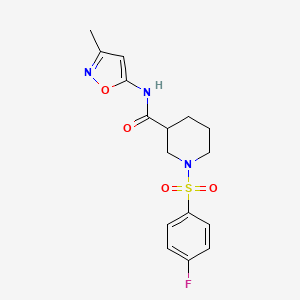
![4-[(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2864869.png)
![2-[7-methyl-4-oxo-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2864870.png)
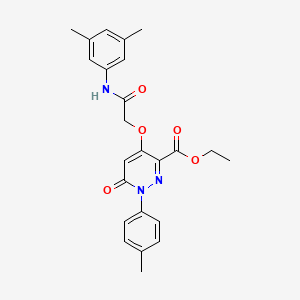
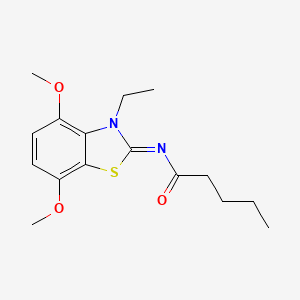
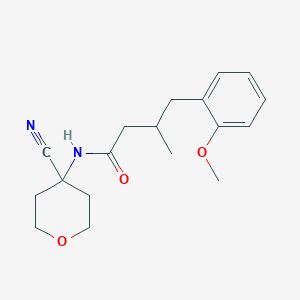
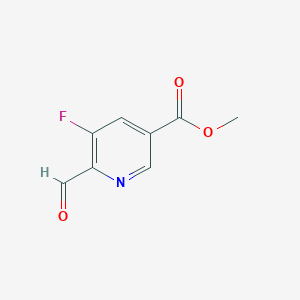
![N-(benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2864876.png)
